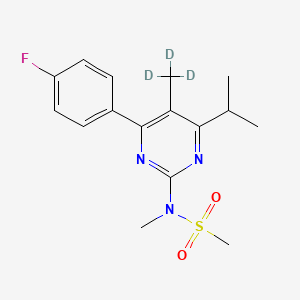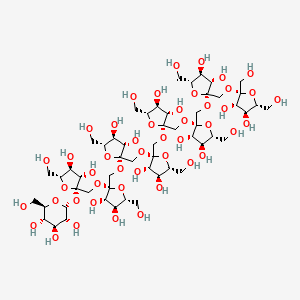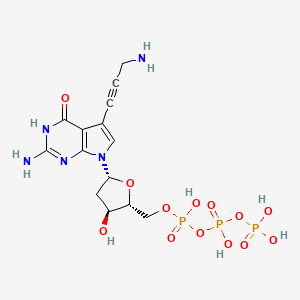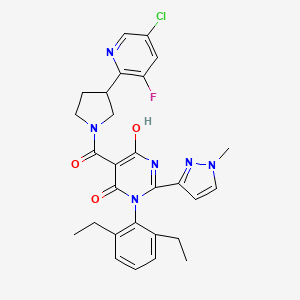
APJ receptor agonist 4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
APJ receptor agonist 4 is a potent and orally active agonist of the apelin receptor (APJ). It has shown promising pharmacological properties, particularly in the treatment of heart failure. The compound exhibits excellent pharmacokinetic profiles and has been studied extensively for its therapeutic potential .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of APJ receptor agonist 4 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes:
Formation of the Core Structure: The core structure of this compound is synthesized using a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions.
Purification: The final compound is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using large-scale reactors, and employing efficient purification methods to produce the compound in bulk quantities .
化学反应分析
Types of Reactions
APJ receptor agonist 4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions are commonly employed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties .
科学研究应用
APJ receptor agonist 4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study receptor-ligand interactions and signal transduction pathways.
Biology: Investigated for its role in modulating physiological processes such as fluid homeostasis and energy metabolism.
Medicine: Explored as a potential therapeutic agent for treating heart failure, hypertension, and other cardiovascular diseases.
Industry: Utilized in the development of new pharmacological agents targeting the apelin receptor
作用机制
APJ receptor agonist 4 exerts its effects by binding to the apelin receptor (APJ), a G protein-coupled receptor. Upon binding, it activates various intracellular signaling pathways, including:
G-protein signaling: Involves the activation of G-proteins, leading to downstream effects such as increased cardiac contractility.
β-arrestin signaling: Mediates receptor internalization and desensitization, contributing to the regulation of receptor activity
相似化合物的比较
Similar Compounds
Apelin-13: A natural ligand for the apelin receptor with strong biological potency.
BMS-986224: A small-molecule APJ agonist with similar receptor binding and signaling profiles.
Elabela: Another endogenous ligand for the apelin receptor, involved in various physiological processes.
Uniqueness
APJ receptor agonist 4 is unique due to its excellent pharmacokinetic profile and oral bioavailability. Unlike some natural ligands, it is more stable and can be administered orally, making it a promising candidate for therapeutic applications .
属性
分子式 |
C28H28ClFN6O3 |
|---|---|
分子量 |
551.0 g/mol |
IUPAC 名称 |
5-[3-(5-chloro-3-fluoropyridin-2-yl)pyrrolidine-1-carbonyl]-3-(2,6-diethylphenyl)-6-hydroxy-2-(1-methylpyrazol-3-yl)pyrimidin-4-one |
InChI |
InChI=1S/C28H28ClFN6O3/c1-4-16-7-6-8-17(5-2)24(16)36-25(21-10-11-34(3)33-21)32-26(37)22(28(36)39)27(38)35-12-9-18(15-35)23-20(30)13-19(29)14-31-23/h6-8,10-11,13-14,18,37H,4-5,9,12,15H2,1-3H3 |
InChI 键 |
ZJTWRAXKYGIUOR-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=CC=C1)CC)N2C(=NC(=C(C2=O)C(=O)N3CCC(C3)C4=C(C=C(C=N4)Cl)F)O)C5=NN(C=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


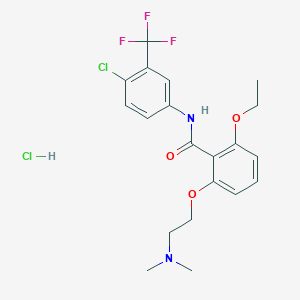
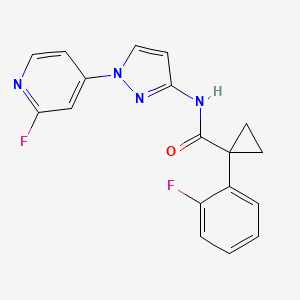
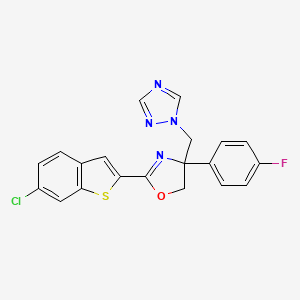


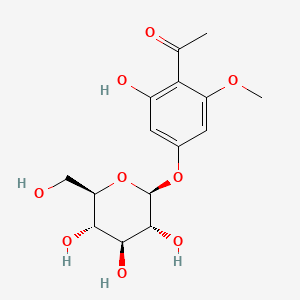
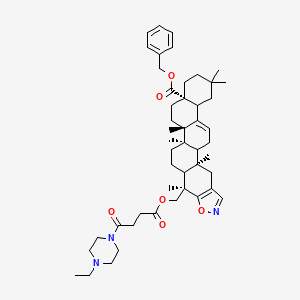

![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-1'-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidin-1-ium]-13-yl] acetate](/img/structure/B12428836.png)

